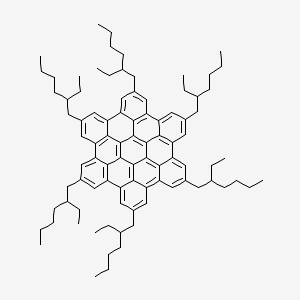

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

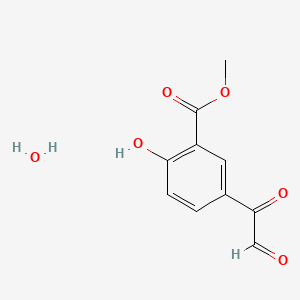

2-Ethylhexanol is an organic compound with the chemical formula CH3CH2CH2CH2CH(CH2CH3)CH2OH. It is a branched, eight-carbon chiral alcohol. It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents .

Synthesis Analysis

Racemic 2-ethylhexyl acrylate can be prepared with a high yield by esterification of acrylic acid with racemic 2-ethylhexanol in the presence of hydroquinone as a polymerization inhibitor and a strong acid such as methanesulfonic acid by reactive distillation using toluene as an azeotroping agent .Molecular Structure Analysis

The molecular structure of 2-ethylhexanol is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

2-Ethylhexyl acrylate polymerizes easily. The polymerization can be initiated by light, peroxides, heat, or contaminants. It can react violently when combined with strong oxidants and can form explosive mixtures with air at temperatures above 82 °C (180 °F) .Physical And Chemical Properties Analysis

2-Ethylhexanol has a molar mass of 130.231 g·mol −1. It is a colourless liquid with a density of 833 mg/mL. It has a melting point of −76 °C (−105 °F; 197 K) and a boiling point of 180 to 186 °C; 356 to 367 °F; 453 to 459 K .Wissenschaftliche Forschungsanwendungen

Optoelectronic Properties : A derivative of hexa-peri-hexabenzocoronene, soluble in organic solvents, demonstrates a stable discotic hexagonal columnar mesophase. This property is crucial for its use in optoelectronic applications, as it affects the orientation of molecular columns relative to electrode surfaces and impacts photocurrent generation (Liu et al., 2003).

Sorption Properties : Hexa-peri-hexabenzocoronene-based microporous polymers show effective adsorption properties for gases like H2, N2, and CO2. This indicates potential applications in gas storage and separation technologies (Thompson et al., 2014).

Self-Assembly and Nanostructures : A novel derivative of hexa-peri-hexabenzocoronene exhibits pronounced self-aggregation in solutions and forms fibrous nanostructures on substrates. This suggests applications in nanotechnology and materials science (Feng et al., 2008).

Exfoliation in Water : Unsubstituted hexa-peri-hexabenzocoronene, a model system for graphite/graphene, can be exfoliated and dissolved in water. This opens avenues for its use in graphene-based technologies (Englert et al., 2010).

Photovoltaic Applications : Different hexa-peri-hexabenzocoronene derivatives were studied for their photovoltaic behavior. Altering side chain lengths affects the light absorption and molecular state, influencing the efficiency of these materials in solar cells (Li et al., 2007).

Liquid Crystalline Properties : Functionalized hexa-peri-hexabenzocoronene derivatives show stable supramolecular order in their mesophases, which are preserved even after thermal polymerization. This property is significant for applications in materials science (Brand et al., 2000).

Hybrid Photovoltaic Materials : Combining hexa-peri-hexabenzocoronene with porphyrins results in efficient energy transfer and enhanced light-harvesting properties, demonstrating potential in photovoltaic devices (Wong et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6,11,20,25,34,39-hexakis(2-ethylhexyl)tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H114/c1-13-25-31-55(19-7)37-61-43-67-69-45-62(38-56(20-8)32-26-14-2)47-71-73-49-64(40-58(22-10)34-28-16-4)51-75-77-53-66(42-60(24-12)36-30-18-6)54-78-76-52-65(41-59(23-11)35-29-17-5)50-74-72-48-63(39-57(21-9)33-27-15-3)46-70-68(44-61)79(67)85-86(80(69)71)88(82(73)75)90(84(77)78)89(83(74)76)87(85)81(70)72/h43-60H,13-42H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXHHMLRVQYBMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CC(CC)CCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H114 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1195.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)